molecular formula C18H14F3N3O B1666390 1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea CAS No. 581809-67-8

1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea

Cat. No.: B1666390
CAS No.: 581809-67-8
M. Wt: 345.3 g/mol
InChI Key: SJGVXVZUSQLLJB-UHFFFAOYSA-N
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Description

A-425619 is a novel and potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is a non-selective cation channel that is activated by various stimuli, including capsaicin, heat, and protons. A-425619 has shown significant efficacy in alleviating acute and chronic inflammatory pain, as well as postoperative pain .

Preparation Methods

The synthesis of A-425619 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the formation of the isoquinoline core, followed by the addition of the trifluoromethyl-benzyl group. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

A-425619 undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include strong bases, acids, and oxidizing agents. The major products formed from these reactions are typically derivatives of the original compound, with modifications to the functional groups attached to the core structure .

Scientific Research Applications

A-425619 has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a tool to study the TRPV1 receptor and its role in pain perception. In biology, it is used to investigate the mechanisms of pain and inflammation. In medicine, A-425619 is being explored as a potential therapeutic agent for the treatment of chronic pain conditions, including inflammatory and neuropathic pain. Additionally, it has applications in the pharmaceutical industry for the development of new pain-relief medications .

Mechanism of Action

A-425619 exerts its effects by selectively binding to the TRPV1 receptor and blocking its activation by various stimuli, including capsaicin, heat, and protons. This inhibition prevents the influx of cations, such as calcium and sodium, into the cell, thereby reducing the transmission of pain signals. The molecular targets of A-425619 include the TRPV1 receptor on peripheral and central nociceptive neurons .

Comparison with Similar Compounds

A-425619 is unique in its high potency and selectivity for the TRPV1 receptor compared to other known TRPV1 antagonists. Similar compounds include capsazepine, SB-366791, and AMG9810. While these compounds also inhibit the TRPV1 receptor, A-425619 has demonstrated superior efficacy in blocking both naive and sensitized TRPV1 receptors. Additionally, A-425619 has shown a higher degree of selectivity, with minimal interaction with other receptors, enzymes, and ion channels .

Properties

IUPAC Name

1-isoquinolin-5-yl-3-[[4-(trifluoromethyl)phenyl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O/c19-18(20,21)14-6-4-12(5-7-14)10-23-17(25)24-16-3-1-2-13-11-22-9-8-15(13)16/h1-9,11H,10H2,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGVXVZUSQLLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)NCC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206906
Record name A-425619
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581809-67-8
Record name A-425619
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0581809678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-425619
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-425619
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2NOA4CE04
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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